![molecular formula C20H18N2O4 B2652690 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide CAS No. 1105244-70-9](/img/structure/B2652690.png)

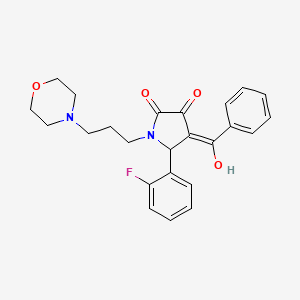

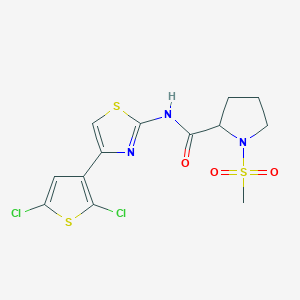

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide, also known as 'BIA 10-2474', is a small molecule drug that has been under the spotlight in the scientific community due to its potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors that have shown promising results in the treatment of various neurological disorders.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- Research on the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives through oxidative aminocarbonylation-cyclization reveals the potential of related compounds in creating complex molecules with significant stereoselectivity. Such methodologies can be pivotal in pharmaceutical synthesis and materials science (Gabriele et al., 2006).

Pharmacological Activities

- Functionally substituted benzisoxazoles are noted for their various pharmacological activities, making them crucial in the development of new therapeutic agents. The synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, for example, underscores the relevance of isoxazole derivatives in pharmacology (Khodot & Rakitin, 2022).

Catalysis and Organic Reactions

- Benzo[d]isoxazoles acting as nucleophiles in gold-catalyzed cycloaddition reactions highlight the utility of isoxazole derivatives in synthetic organic chemistry, offering routes to diverse polysubstituted molecules (Xu et al., 2018).

Antimicrobial and Anti-inflammatory Properties

- The exploration of isoxazole-containing sulfonamides for their inhibitory properties against carbonic anhydrase II and VII showcases the potential of such compounds in developing treatments for conditions such as glaucoma and neuropathic pain (Altug et al., 2017).

Material Science

- Novel benzoxazine monomers containing allyl groups, synthesized for high-performance thermosets, indicate the application of such compounds in creating materials with excellent thermal and mechanical properties (Agag & Takeichi, 2003).

properties

IUPAC Name |

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c23-20(21-9-8-14-4-2-1-3-5-14)12-16-11-18(26-22-16)15-6-7-17-19(10-15)25-13-24-17/h1-7,10-11H,8-9,12-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEERAPSOJBGYSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2652608.png)

![Methyl 7-(2,3-dichlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2652613.png)

![3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2652619.png)

![3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2652620.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2652625.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2652626.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2652630.png)